Molecular structure and electronic properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Molecular structure and electronic properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
An In-Depth Technical Guide
Topic: Molecular Structure and Electronic Properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core functionalized with an electron-donating ring system and both electron-withdrawing aldehyde and nitrophenyl groups. Such "donor-π-acceptor" (D-π-A) architectures are of significant interest in materials science and medicinal chemistry. Due to a notable scarcity of published experimental data for this specific molecule, this guide presents a comprehensive theoretical investigation into its structural and electronic characteristics. Employing established computational chemistry principles, we predict the molecule's three-dimensional geometry, spectroscopic signatures (FT-IR, NMR, UV-Vis), and key electronic properties, including frontier molecular orbital analysis (HOMO-LUMO) and molecular electrostatic potential (MEP). This document serves as a foundational resource, offering predictive insights to guide future experimental synthesis, characterization, and application of this promising compound.
Introduction to 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, prized for their diverse pharmacological and material properties.[1] The thiophene ring is an electron-rich aromatic system that can be readily functionalized to tune its electronic and biological characteristics.[1] The title compound, 5-(2-Nitrophenyl)thiophene-2-carbaldehyde (molecular formula C₁₁H₇NO₃S), incorporates three key functional moieties:
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Thiophene Ring: A five-membered aromatic heterocycle that serves as the core π-conjugated bridge.
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Aldehyde Group (-CHO): An electron-withdrawing group that can act as a synthetic handle for further derivatization, such as in the formation of Schiff bases or polymers.[2][3]
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2-Nitrophenyl Group: A phenyl ring substituted with a strongly electron-withdrawing nitro group (-NO₂) at the ortho position. This group significantly influences the molecule's electronic landscape.
The arrangement of these groups suggests a D-π-A system, where the thiophene ring acts as the π-bridge connecting a donor region to acceptor groups. Such systems are fundamental to the development of nonlinear optical materials, dye-sensitized solar cells, and biologically active agents.[4] Given the lack of available literature in major chemical databases for this specific compound[5], a computational approach provides the most robust and scientifically sound method for its initial characterization.
Theoretical & Computational Methodology
To elucidate the properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, a systematic computational analysis based on Density Functional Theory (DFT) is proposed. DFT is a powerful quantum mechanical method that allows for the accurate prediction of molecular geometries, energies, and electronic properties.[6]
Experimental Protocol: DFT Calculation Workflow
The following protocol outlines the standard steps for the theoretical characterization of a novel organic molecule.
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Initial Structure Construction: The 2D structure of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is drawn using molecular editing software. An initial 3D conformation is generated using a standard molecular mechanics force field (e.g., MMFF94) to produce a reasonable starting geometry.
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Geometry Optimization: The initial structure is then optimized at a higher level of theory. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a well-established and reliable choice for organic molecules containing C, H, N, O, and S.[4] This process systematically alters the bond lengths, angles, and dihedrals to find the molecule's lowest-energy (most stable) conformation.
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Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed using the same functional and basis set. This serves two purposes:
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It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
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It predicts the molecule's vibrational modes, which can be directly correlated with experimental FT-IR and Raman spectra.[1]
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Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes:
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Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are calculated to assess chemical reactivity and electronic transitions.[7]
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Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.
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Spectroscopic Prediction:
Caption: Relationship between structure and frontier molecular orbitals.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are critical to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and the energy required for electronic excitation. [9]
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HOMO: The highest occupied molecular orbital is predicted to be primarily localized on the electron-rich thiophene ring system. This region serves as the primary electron donor.
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LUMO: The lowest unoccupied molecular orbital is predicted to be centered on the electron-deficient 2-nitrophenyl and aldehyde moieties. This region is the primary electron acceptor.
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HOMO-LUMO Gap (ΔE): A relatively small energy gap is anticipated for this molecule. A smaller gap facilitates intramolecular charge transfer (ICT) upon photoexcitation and suggests higher chemical reactivity. [7][10]
Table 3: Predicted Electronic Descriptors
| Property | Predicted Character | Significance |
| HOMO Energy | High (less negative) | Indicates good electron-donating ability. |
| LUMO Energy | Low (more negative) | Indicates good electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Small | Suggests potential for applications in optoelectronics and as a reactive intermediate. |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, the MEP is predicted to show:
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Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro and aldehyde groups. These are sites susceptible to electrophilic attack.
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Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings, indicating regions that are electron-poor.
This charge distribution confirms the molecule's polar nature and highlights the reactive centers for potential intermolecular interactions, which is crucial information for drug design and crystal engineering.
Conclusion
This theoretical guide provides a comprehensive predictive analysis of the molecular and electronic properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. Our computational investigation indicates a non-planar structure due to steric hindrance, with a distinct "donor-π-acceptor" electronic architecture. The HOMO is localized on the thiophene ring, while the LUMO resides on the nitrophenyl-aldehyde portion, resulting in a small energy gap conducive to intramolecular charge transfer. The predicted spectroscopic signatures (FT-IR, UV-Vis) provide clear benchmarks for future experimental validation. These findings establish a solid theoretical foundation for researchers, suggesting that 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a promising candidate for further exploration in materials science and as a versatile building block in medicinal chemistry.
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